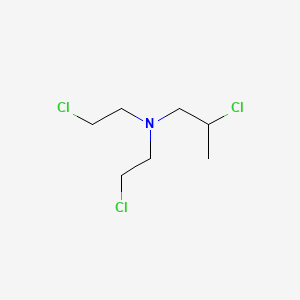
Novembichine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novembichine is a nitrogen mustard compound known for its alkylating properties It has been widely studied and utilized in various fields, particularly in medicinal chemistry, due to its ability to interfere with DNA replication and cell division
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Novembichine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, ammonia, or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Novembichine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-bis(beta-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Tris(beta-chloroethyl)amine: Known for its use in cancer treatment.
Chlorambucil: A related alkylating agent used in chemotherapy
Propiedades
Número CAS |
3572-69-8 |
|---|---|
Fórmula molecular |
C7H14Cl3N |
Peso molecular |
218.5 g/mol |
Nombre IUPAC |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3 |
Clave InChI |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl |
SMILES canónico |
CC(CN(CCCl)CCCl)Cl |
Números CAS relacionados |
1936-40-9 (hydrochloride) |
Sinónimos |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


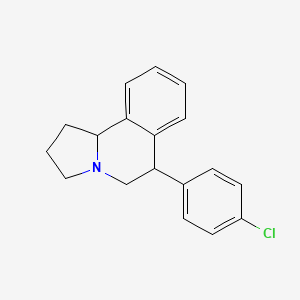

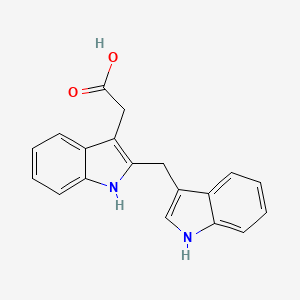
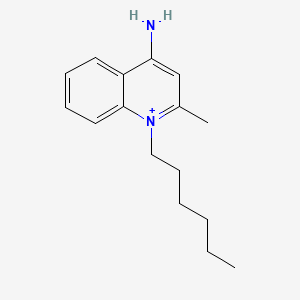
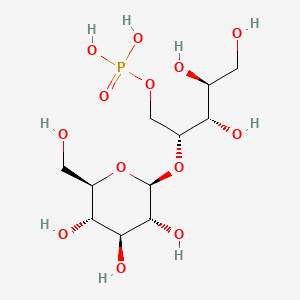
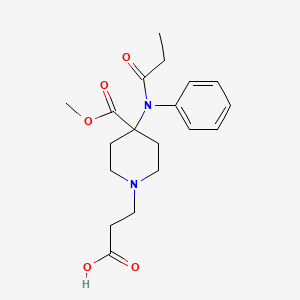

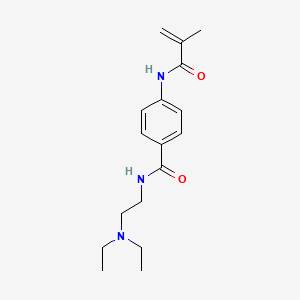
![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)
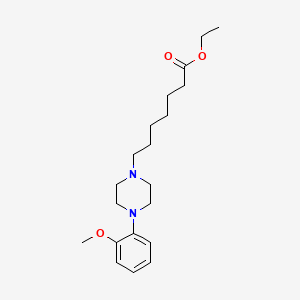
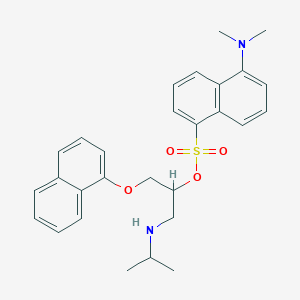
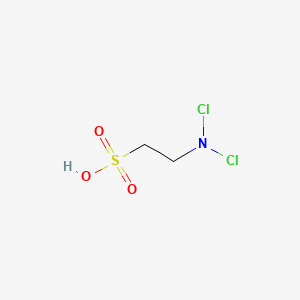
![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)
![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)
